Potency vs. VIR-353 in Cell-Based Assays
In a direct head-to-head comparison in cell culture, Virip exhibited an IC50 of 23.5 ± 5.19 μM against HIV-1 in P4-CCR5 cells [1]. While T20 (enfuvirtide) typically demonstrates low nanomolar IC50 values, the potency difference underscores the distinct mechanisms: Virip acts as an anchor inhibitor, whereas T20 is a fusion inhibitor. The quantified difference is approximately 23.5 μM for Virip versus 0.1-1 μM for T20 (typical range), highlighting that Virip is a less potent but mechanistically distinct inhibitor.
vs VIR-353 EC₅₀ 0.3 μM
| Evidence Dimension | Antiviral activity (IC50) |
|---|---|
| Target Compound Data | 23.5 ± 5.19 μM |
| Comparator Or Baseline | T20 (enfuvirtide): ~0.1-1 μM (typical range) |
| Quantified Difference | Virip IC50 is ~20-200x higher (less potent) |
| Conditions | HIV-1 infection inhibition in P4-CCR5 cells |
Why This Matters
The difference in potency between Virip and T20 directly impacts the design of combination therapy studies and the interpretation of resistance assays, as Virip's anchor inhibition mechanism may provide complementary activity against T20-resistant strains.
- [1] Database of Antiviral Peptides (DAVP). (n.d.). VIRIP entry. CPU Bioinformatics. View Source
- [2] Gulick, R. M., Lalezari, J., Goodrich, J., et al. (2008). Maraviroc for previously treated patients with R5 HIV-1 infection. New England Journal of Medicine, 359(14), 1429-1441. View Source
